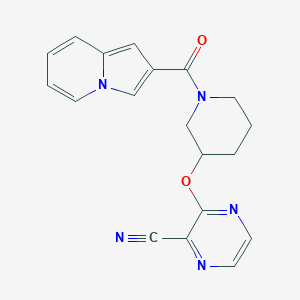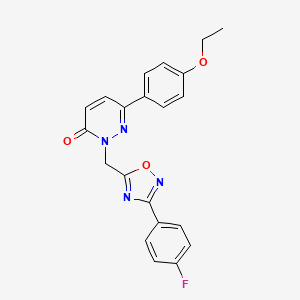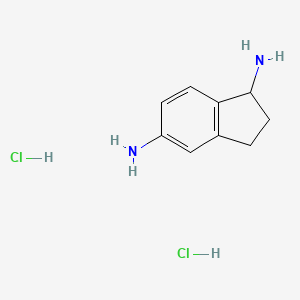![molecular formula C18H13ClN4OS B2884265 6-chloro-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)nicotinamide CAS No. 893981-18-5](/img/structure/B2884265.png)
6-chloro-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)nicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “6-chloro-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)nicotinamide” is a complex organic molecule. It belongs to the class of compounds known as thiazoles . Thiazoles are heterocyclic compounds that have a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . They have been found in many potent biologically active compounds and have diverse bioactivities .
Synthesis Analysis
The synthesis of similar compounds, such as imidazo[1,2-a]pyridines, has been achieved by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is solvent- and catalyst-free, making it environmentally friendly. It is also reasonably fast, very clean, high yielding, and requires simple workup .Molecular Structure Analysis
The thiazole ring in the compound is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
The typical procedure for the synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . These compounds were also synthesized by using solid support catalysts such as Al2O3, and TiCl4 . Other methods have included treating 2-aminopyridines with α-haloketones in polar organic solvents .作用机制
Target of Action
It’s known that similar thiazole derivatives have been found to inhibit various kinases , and some imidazo[1,2-a]pyridine analogues have shown significant activity against multidrug-resistant tuberculosis .
Mode of Action
It’s known that similar compounds can undergo oxidative metabolism in human liver microsomes to yield glutathione conjugates , which suggests that they may be bioactivated to reactive species.
Biochemical Pathways
Similar thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Pharmacokinetics
One related compound with a 2-ethyl-6-chloro imidazo[1,2-a]pyridine ring was found to have good microsomal stability .
Result of Action
Similar compounds have been found to have cytotoxic activity on human tumor cell lines .
Action Environment
It’s known that the thiazole ring, a key structural component of this compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
实验室实验的优点和局限性
One advantage of using 6-chloro-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)nicotinamide in lab experiments is its potential to inhibit cancer growth, reduce inflammation, and improve cognitive function. However, one limitation is that the mechanism of action is not fully understood, and more research is needed to determine the exact biochemical and physiological effects of this compound.
未来方向
For research on 6-chloro-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)nicotinamide include further studies on its mechanism of action, as well as its potential applications in cancer research, anti-inflammatory therapy, and neurological disorders. Additionally, more research is needed to determine the safety and efficacy of this compound in humans.
合成方法
The synthesis of 6-chloro-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)nicotinamide involves the reaction between 3-(3-methylimidazo[2,1-b]thiazol-6-yl)aniline and 6-chloronicotinoyl chloride in the presence of a base. The reaction is carried out in a solvent such as dichloromethane or tetrahydrofuran, and the product is purified using column chromatography.
科学研究应用
6-chloro-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)nicotinamide has been studied for its potential applications in cancer research, as it has been shown to inhibit the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models. Additionally, this compound has been studied for its potential use in the treatment of neurological disorders, as it has been shown to improve cognitive function in animal models.
生化分析
Biochemical Properties
6-chloro-N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)pyridine-3-carboxamide plays a crucial role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to bind with high affinity to certain kinases, thereby modulating their activity. This compound can inhibit the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways . Additionally, it interacts with proteins involved in cell signaling, such as the mitogen-activated protein kinase (MAPK) pathway, influencing cellular responses to external stimuli.
Cellular Effects
The effects of 6-chloro-N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)pyridine-3-carboxamide on various cell types are profound. It has been shown to alter cell signaling pathways, particularly those involved in inflammation and apoptosis. By modulating the MAPK pathway, this compound can influence gene expression and cellular metabolism, leading to changes in cell proliferation and survival . In cancer cells, it has demonstrated the ability to induce apoptosis, making it a potential candidate for anticancer therapies.
Molecular Mechanism
At the molecular level, 6-chloro-N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)pyridine-3-carboxamide exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, inhibiting their catalytic activity. For instance, its interaction with COX enzymes prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation . Additionally, it can activate or inhibit transcription factors, leading to changes in gene expression that affect cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-chloro-N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)pyridine-3-carboxamide have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods. Long-term studies have shown that it can have sustained effects on cellular functions, including prolonged inhibition of inflammatory pathways and sustained induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of 6-chloro-N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)pyridine-3-carboxamide vary with dosage in animal models. At lower doses, it effectively modulates enzyme activity and cell signaling pathways without significant toxicity. At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage to balance efficacy and safety.
属性
IUPAC Name |
6-chloro-N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN4OS/c1-11-10-25-18-22-15(9-23(11)18)12-3-2-4-14(7-12)21-17(24)13-5-6-16(19)20-8-13/h2-10H,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTMRYKBNZLFMRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=CN12)C3=CC(=CC=C3)NC(=O)C4=CN=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride](/img/structure/B2884183.png)


![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-naphthalen-2-yloxyacetamide](/img/structure/B2884188.png)




![N-([2,3'-bipyridin]-3-ylmethyl)-2-chloro-4-fluorobenzamide](/img/structure/B2884199.png)


![3-(1,3-Benzodioxol-5-yl)-5-[(3-fluorophenyl)methyl]-8-methylpyrazolo[4,3-c]quinoline](/img/structure/B2884204.png)

